molecular formula C14H5Cl4NO2 B1584137 N-Phenyltetrachlorophthalimide CAS No. 31039-74-4

N-Phenyltetrachlorophthalimide

Cat. No. B1584137
CAS RN: 31039-74-4
M. Wt: 361 g/mol
InChI Key: LPTOKNBNQSVVQO-UHFFFAOYSA-N
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Patent
US04769493

Procedure details

In 1.2 l of dioxane was dissolved 286 g (1 mol) of tetrachlorophthalic anhydride, and while refluxing the solution, 93 g (1 mol) of aniline was added dropwise to the solution. Thereafter, the mixture was refluxed for 2 hours. The reaction mixture was allowed to cool, whereby tabular crystals were precipitated. The crystals were collected by filtration, washed with dioxane, and dried to provide 325 g of N-phenyltetrachlorophthalimide having a melting point of 251° C. to 253° C. (yield 90%).
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
286 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:15])=[C:4]([Cl:14])[C:5]([Cl:13])=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]=12.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>O1CCOCC1>[C:17]1([N:16]2[C:8](=[O:10])[C:7]3=[C:2]([Cl:1])[C:3]([Cl:15])=[C:4]([Cl:14])[C:5]([Cl:13])=[C:6]3[C:11]2=[O:12])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
286 g
Type
reactant
Smiles
ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
Name
Quantity
1.2 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
whereby tabular crystals were precipitated
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with dioxane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(C=2C(C1=O)=C(C(=C(C2Cl)Cl)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 325 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.